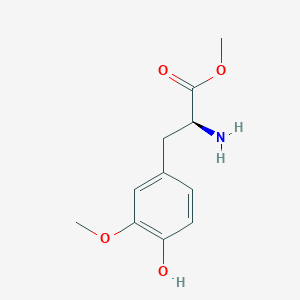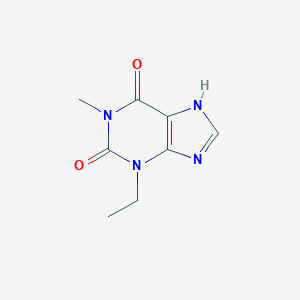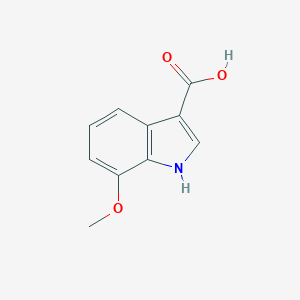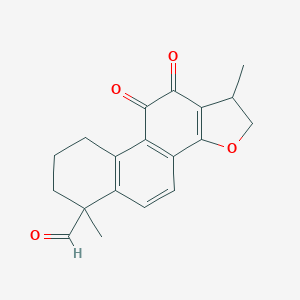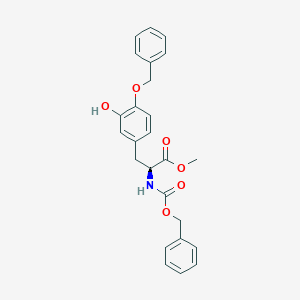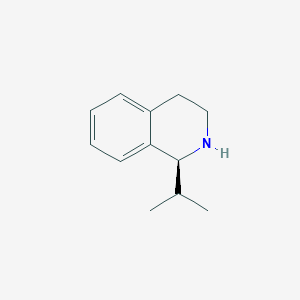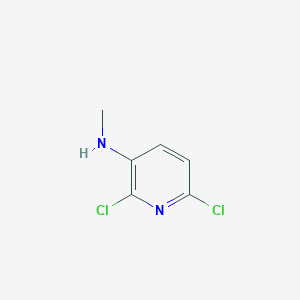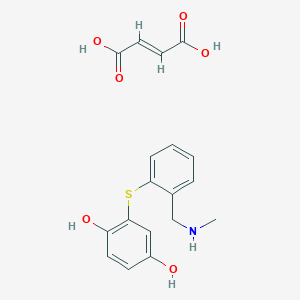
2-((2-((Methylamino)methyl)phenyl)thio)-1,4-benzenediol (Z)-2-butenedioate (1:1) (salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-((Methylamino)methyl)phenyl)thio)-1,4-benzenediol (Z)-2-butenedioate (1:1) (salt) is a chemical compound that has been widely used in scientific research due to its potential applications in various fields. This compound is also known as Duloxetine, which is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) that has been used as an antidepressant and anxiolytic agent.
Mécanisme D'action
Duloxetine works by inhibiting the reuptake of serotonin and norepinephrine, which are neurotransmitters that play a crucial role in regulating mood, anxiety, and pain perception. By blocking the reuptake of these neurotransmitters, Duloxetine increases their concentration in the brain, which leads to an improvement in mood, reduction in anxiety, and relief from pain.
Biochemical and physiological effects:
Duloxetine has been shown to have several biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons. Duloxetine has also been found to decrease the levels of pro-inflammatory cytokines, which are molecules that play a role in the development of depression and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
Duloxetine has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It is also readily available and can be purchased from chemical suppliers. However, Duloxetine has some limitations for lab experiments. It is a potent inhibitor of serotonin and norepinephrine reuptake, which can make it difficult to interpret the results of experiments that involve these neurotransmitters. Additionally, Duloxetine has been found to have some off-target effects, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for the study of Duloxetine. One direction is to investigate its potential applications in the treatment of other psychiatric and neurological disorders, such as bipolar disorder, schizophrenia, and Alzheimer's disease. Another direction is to study the effects of Duloxetine on other neurotransmitters and neuromodulators, such as dopamine, glutamate, and GABA. Additionally, future studies could investigate the potential of Duloxetine as a neuroprotective agent and its effects on neuroinflammation.
Méthodes De Synthèse
The synthesis of Duloxetine involves the reaction of 2-(methylamino)benzyl chloride with thioanisole in the presence of sodium hydride, followed by the reaction with 1,4-benzenediol in the presence of potassium carbonate. The resulting product is then treated with maleic acid to form the salt form of Duloxetine.
Applications De Recherche Scientifique
Duloxetine has been extensively studied for its potential applications in various fields of scientific research. It has been found to be effective in the treatment of depression, anxiety disorders, chronic pain, and urinary incontinence. Duloxetine has also been studied for its potential use in the treatment of fibromyalgia, neuropathic pain, and post-traumatic stress disorder (PTSD).
Propriétés
Numéro CAS |
127906-41-6 |
|---|---|
Nom du produit |
2-((2-((Methylamino)methyl)phenyl)thio)-1,4-benzenediol (Z)-2-butenedioate (1:1) (salt) |
Formule moléculaire |
C18H19NO6S |
Poids moléculaire |
377.4 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;2-[2-(methylaminomethyl)phenyl]sulfanylbenzene-1,4-diol |
InChI |
InChI=1S/C14H15NO2S.C4H4O4/c1-15-9-10-4-2-3-5-13(10)18-14-8-11(16)6-7-12(14)17;5-3(6)1-2-4(7)8/h2-8,15-17H,9H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
AGYMFYABMLHWEH-WLHGVMLRSA-N |
SMILES isomérique |
CNCC1=CC=CC=C1SC2=C(C=CC(=C2)O)O.C(=C/C(=O)O)\C(=O)O |
SMILES |
CNCC1=CC=CC=C1SC2=C(C=CC(=C2)O)O.C(=CC(=O)O)C(=O)O |
SMILES canonique |
CNCC1=CC=CC=C1SC2=C(C=CC(=C2)O)O.C(=CC(=O)O)C(=O)O |
Synonymes |
2-((2-((Methylamino)methyl)phenyl)thio)-1,4-benzenediol (Z)-2-butenedi oate (1:1) (salt) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



